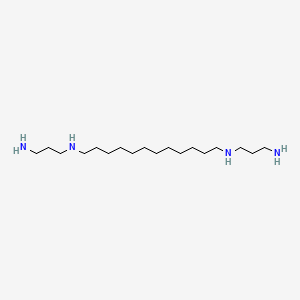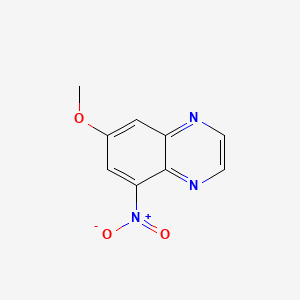
Quinoxaline, 7-methoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 7-methoxy-5-nitro- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
The synthesis of 7-methoxy-5-nitro-quinoxaline typically involves the condensation of 2-nitroaniline with a suitable methoxy-substituted diketone. One common method is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct.
Chemical Reactions Analysis
7-methoxy-5-nitro-quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The methoxy and nitro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methoxy-5-nitro-quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-5-nitro-quinoxaline involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive oxygen species (ROS) that cause DNA damage . This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy.
Comparison with Similar Compounds
7-methoxy-5-nitro-quinoxaline can be compared with other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
These compounds share the quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of methoxy and nitro groups in 7-methoxy-5-nitro-quinoxaline contributes to its distinct chemical and biological properties.
Properties
CAS No. |
64457-69-8 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
7-methoxy-5-nitroquinoxaline |
InChI |
InChI=1S/C9H7N3O3/c1-15-6-4-7-9(11-3-2-10-7)8(5-6)12(13)14/h2-5H,1H3 |
InChI Key |
CJEXBEAAVGZRFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


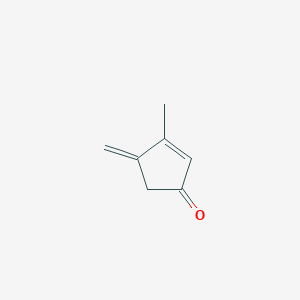
![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)

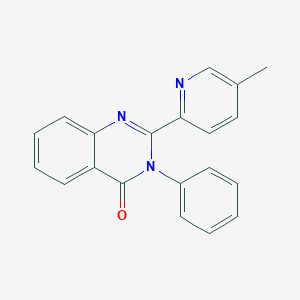
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
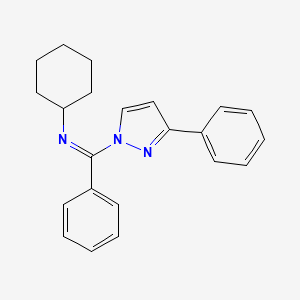
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)

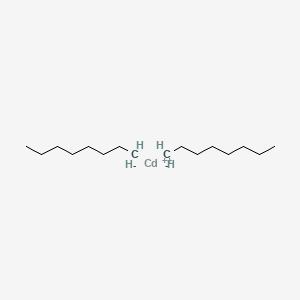
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
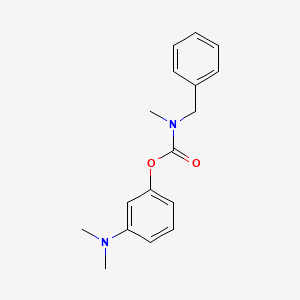
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
